3-(6-amino-1H-benzimidazol-2-yl)propanoic acid
Description
Molecular Formula and Atomic Composition Analysis
The molecular formula C₁₀H₁₁N₃O₂ confirms the compound’s composition:
| Element | Quantity | Role in Structure |
|---|---|---|
| Carbon | 10 | Backbone of benzimidazole and propanoic acid |
| Hydrogen | 11 | Saturation of bonds and functional groups |
| Nitrogen | 3 | Benzimidazole ring (2) and amino group (1) |
| Oxygen | 2 | Carboxylic acid moiety |
The molecular weight is 205.21 g/mol , calculated from the formula.
Registry Numbers and Database Identifiers
This compound is cataloged across major chemical databases:
| Identifier Type | Value | Source Database |
|---|---|---|
| CAS Registry | 856437-59-7 | Moldb, Chem960, Ambeed |
| PubChem CID | 1093221 | PubChem |
| ChEBI ID | 94138 | ZFIN, BioDeep |
| MDL Number | MFCD06010635 | Chem960, Ambeed |
It is also referenced in specialized repositories like ChEMBL (as part of bioactive molecule studies) and BindingDB (for ligand-target interactions).
Synonym Compilation and Historical Naming Conventions
The compound has been documented under multiple synonyms, reflecting its synthetic pathways and research contexts:
| Synonym | Source |
|---|---|
| 6-Amino-1H-benzimidazole-2-propanoic acid | Chem960 |
| 3-(5-Amino-1H-benzo[d]imidazol-2-yl)propanoic acid | BioDeep |
| CHEBI:94138 | ZFIN |
| SCHEMBL18826597 | PubChem |
Historically, its naming conventions evolved from early descriptors of its benzimidazole core (e.g., "benzimidazole-2-propanoic acid derivatives") to precise IUPAC nomenclature as structural elucidation advanced. The term "propionic acid" variant (e.g., "propanoic acid") reflects standardization in carboxylic acid naming.
Properties
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRVNBBCXFFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. One common method includes the reaction of 1,2-phenylenediamine with 3-bromopropanoic acid in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(6-amino-1H-benzimidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-amino-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Aminobenzimidazole: Similar structure but lacks the propanoic acid side chain.
3-(2-Benzimidazolyl)propanoic acid: Similar structure but with different substitution patterns.
Uniqueness
3-(6-amino-1H-benzimidazol-2-yl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid side chain, which confer distinct chemical properties and biological activities compared to its analogs .
Biological Activity
3-(6-amino-1H-benzimidazol-2-yl)propanoic acid is a heterocyclic compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data.
Overview of the Compound
This compound features a benzimidazole ring with an amino group and a propanoic acid side chain. Its structure allows it to interact with various biological targets, which may lead to diverse pharmacological effects.
Target Interactions:
Benzimidazole derivatives, including this compound, are known to interact with numerous biological targets such as enzymes and receptors. The interactions can lead to either inhibition or activation of these targets, influencing their functional pathways.
Biochemical Pathways:
The compound can affect several biochemical pathways depending on the specific target it interacts with. For instance, it may modulate pathways involved in cancer cell proliferation or microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties against various pathogenic bacteria. Its minimum inhibitory concentration (MIC) values suggest significant potency compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 30 |
| P. aeruginosa | 50 |
| K. pneumoniae | 25 |
These results highlight its potential as an antimicrobial agent suitable for further development in clinical settings .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant growth inhibition |
| MCF-7 | 20 | Induction of apoptosis |
| HepG2 | 30 | Moderate inhibition |
The compound appears to induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .
Anti-inflammatory Activity
Studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µg/mL, it demonstrated over 70% inhibition of these cytokines compared to control treatments .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating that the compound outperformed conventional antibiotics in certain strains .
- Cancer Cell Studies : Research on MCF-7 cells showed that treatment with the compound resulted in a notable decrease in cell viability and induced apoptosis, indicating its potential as an anticancer therapeutic .
- Inflammation Models : In models of inflammation, the compound significantly reduced levels of inflammatory markers, suggesting its utility in treating inflammatory diseases .
Q & A
Q. Table 1. Key Synthetic Parameters for S-Substituted Derivatives
| Parameter | Optimal Condition | Impact on Yield/Regioselectivity | Reference |
|---|---|---|---|
| Solvent | DMF or THF | Enhances nucleophilicity of S-site | |
| Temperature | 50°C | Balances reaction rate/selectivity | |
| Catalyst | DABCO (1.2 eq) | Suppresses N-substitution | |
| Leaving Group | Bromine (Br) | Favors SN2 mechanism |
Q. Table 2. Stability Profile Under Accelerated Conditions
Critical Considerations for Data Interpretation
- Contradictory bioactivity data : Ensure assay pH aligns with the compound’s pKa (~4.5 for carboxylate). Ionization state affects membrane permeability and target binding .
- Crystallographic vs. solution-phase structures : Compare hydrogen-bonding networks in crystal structures with NMR-derived solution conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
